molecular formula C16H20BrF3O2 B12339532 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol

1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol

Cat. No.: B12339532
M. Wt: 381.23 g/mol
InChI Key: YEYMPCZQLSLEMQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is a synthetic organic compound that belongs to the class of cyclohexanols This compound is characterized by the presence of a bromine atom, three fluorine atoms, a methoxy group, and a propyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of the bromine atom into the aromatic ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms.

    Methoxylation: Introduction of the methoxy group.

    Alkylation: Addition of the propyl group.

    Cyclohexanol Formation: Formation of the cyclohexanol ring structure.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the bromine or fluorine atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol involves its interaction with molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-methylcyclohexanol
  • 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-ethylcyclohexanol
  • 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-butylcyclohexanol

Uniqueness

1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H20BrF3O2

Molecular Weight

381.23 g/mol

IUPAC Name

1-(3-bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexan-1-ol

InChI

InChI=1S/C16H20BrF3O2/c1-3-4-9-5-7-16(21,8-6-9)10-12(18)11(17)15(22-2)14(20)13(10)19/h9,21H,3-8H2,1-2H3

InChI Key

YEYMPCZQLSLEMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(C2=C(C(=C(C(=C2F)Br)OC)F)F)O

Origin of Product

United States

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